molecular formula C7H8INO2 B3155809 4-Iodo-3-(methoxymethoxy)pyridine CAS No. 81245-27-4

4-Iodo-3-(methoxymethoxy)pyridine

Katalognummer: B3155809
CAS-Nummer: 81245-27-4
Molekulargewicht: 265.05 g/mol
InChI-Schlüssel: XFTWRMVWQKCYOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Iodo-3-(methoxymethoxy)pyridine ( 81245-27-4) is a specialized pyridine derivative of significant interest in synthetic and medicinal chemistry. With the molecular formula C 7 H 8 INO 2 and a molecular weight of 265.05 g/mol , this compound features a reactive iodine atom at the 4-position and a protecting group, methoxymethoxy (MOM), at the 3-position of the pyridine ring. This functionalization makes it a versatile chemical intermediate for constructing more complex molecules. The iodine handle is pivotal for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the introduction of the pyridine moiety into larger molecular architectures. Concurrently, the MOM protecting group can be selectively removed under mild acidic conditions to reveal a phenolic OH group, offering a strategic pathway for further diversification . This reagent is particularly valuable in pharmaceutical research and materials science for the synthesis of active compounds and functionalized aromatics. Research on analogous iodo-methoxypyridine and biphenyl structures indicates their utility as key precursors in the development of supramolecular structures and artificial ion channels . As a high-value building block, it facilitates the exploration of structure-activity relationships and the development of novel molecular entities. Researchers should note that this compound and similar iodinated heterocycles may require specific storage conditions, such as being kept in a dark place, sealed dry, and stored in a freezer (under -20°C) to maintain stability . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-iodo-3-(methoxymethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO2/c1-10-5-11-7-4-9-3-2-6(7)8/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTWRMVWQKCYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CN=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501299970
Record name 4-Iodo-3-(methoxymethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81245-27-4
Record name 4-Iodo-3-(methoxymethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81245-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-3-(methoxymethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of a Bifunctional Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Applications of 4-Iodo-3-(methoxymethoxy)pyridine in Medicinal Chemistry

In the landscape of modern drug discovery, the pyridine ring remains a privileged scaffold, integral to the structure of numerous therapeutic agents due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions with biological targets.[1] Among the vast arsenal of pyridine-based building blocks, This compound has emerged as a particularly valuable intermediate for medicinal chemists. Its utility lies in the strategic placement of two key functional groups with orthogonal reactivity: a C4-iodo substituent and a C3-methoxymethyl (MOM) protected hydroxyl group.

This configuration allows for a sequential and highly controlled elaboration of the pyridine core. The iodine atom serves as a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom substituents.[2] Concurrently, the MOM ether provides robust protection for the adjacent hydroxyl group, which can be selectively unveiled post-coupling to explore crucial structure-activity relationships (SAR) or to serve as a key pharmacophoric element. This guide provides a technical overview of the synthesis, reactivity, and strategic applications of this key intermediate in the synthesis of complex, biologically active molecules.

Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValue
CAS Number 81245-27-4[3][4]
Molecular Formula C₇H₈INO₂[3]
Molecular Weight 265.05 g/mol [3]
Appearance Solid
Melting Point 62.5-65 °C[3]
Storage Conditions 2-8°C[3]

Synthesis and Strategic Considerations

The preparation of this compound is a straightforward two-step process starting from the commercially available 3-hydroxypyridine. The logic behind this sequence is crucial for ensuring high yields and purity.

cluster_synthesis Synthetic Pathway Start 3-Hydroxypyridine Step1 4-Iodo-3-hydroxypyridine Start->Step1 Iodination (e.g., NIS, I₂/Oxidant) Final This compound Step1->Final MOM Protection (MOMCl, Base)

Caption: Synthetic route to this compound.

Step 1: Electrophilic Iodination of 3-Hydroxypyridine

The first step involves the regioselective iodination of 3-hydroxypyridine at the C4 position. The hydroxyl group is an activating, ortho-, para-director. In the acidic conditions often used for halogenation, the pyridine nitrogen is protonated, further directing electrophilic attack to the C4 and C6 positions. Steric hindrance from the hydroxyl group can favor substitution at the C4 position.

Experimental Protocol: Synthesis of 4-Iodo-3-hydroxypyridine

  • To a stirred solution of 3-hydroxypyridine (1.0 equiv) in a suitable solvent (e.g., water or acetic acid), add the iodinating agent. N-Iodosuccinimide (NIS) is a common choice, though other methods using iodine in the presence of an oxidant can also be employed.

  • The reaction mixture is typically stirred at room temperature or with gentle heating until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, the reaction is quenched, often by the addition of a reducing agent like sodium thiosulfate solution to remove any excess iodine.

  • The pH is adjusted with a base (e.g., sodium bicarbonate) to precipitate the product.

  • The crude 4-Iodo-3-hydroxypyridine[5] is collected by filtration, washed with water, and dried. It can be used in the next step with or without further purification.

Step 2: Protection of the Hydroxyl Group

With the iodine in place, the hydroxyl group is protected to prevent it from interfering with subsequent organometallic coupling reactions. The methoxymethyl (MOM) group is an ideal choice as it is stable under the basic and nucleophilic conditions of many cross-coupling reactions but can be removed under mild acidic conditions.[6]

Experimental Protocol: Synthesis of this compound

  • Suspend 4-Iodo-3-hydroxypyridine (1.0 equiv) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or sodium hydride (NaH) (1.2-1.5 equiv), and stir the mixture at 0 °C.

  • Slowly add chloromethyl methyl ether (MOMCl) (1.1-1.3 equiv) to the suspension. Caution: MOMCl is a carcinogen and should be handled with appropriate safety precautions in a fume hood.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction by the careful addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product into an organic solvent (e.g., DCM or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure this compound.

Core Applications in Medicinal Chemistry: Palladium-Catalyzed Cross-Coupling

The C4-iodo substituent is the primary reactive site for building molecular complexity. Its high reactivity in the oxidative addition step of palladium catalytic cycles makes it an excellent substrate for a variety of cross-coupling reactions.[7][8]

cluster_coupling Cross-Coupling Applications Start 4-Iodo-3-(MOM)pyridine Suzuki Suzuki-Miyaura (Ar-B(OH)₂) Start->Suzuki Pd(0), Base Sonogashira Sonogashira (R-C≡CH) Start->Sonogashira Pd(0), Cu(I), Base Other Other Couplings (Heck, Buchwald, etc.) Start->Other Prod_Suzuki 4-Aryl-3-(MOM)pyridine Suzuki->Prod_Suzuki Prod_Sonogashira 4-Alkynyl-3-(MOM)pyridine Sonogashira->Prod_Sonogashira Prod_Other Further Analogs Other->Prod_Other

Caption: Key cross-coupling reactions of the title compound.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds.[9][10] In medicinal chemistry, this reaction is invaluable for synthesizing biaryl and heteroaryl-aryl structures, which are prevalent motifs in kinase inhibitors and other targeted therapies.

Workflow & Causality: The reaction involves an organoboron species (typically a boronic acid or ester) and an organohalide. A palladium(0) catalyst undergoes oxidative addition into the C-I bond. Transmetalation with the boronate species (activated by a base) followed by reductive elimination yields the coupled product and regenerates the catalyst.[10][11] The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions like dehalogenation or homo-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a Pd precursor like Pd₂(dba)₃ and a ligand like SPhos.

  • Add a base, typically an aqueous solution of Na₂CO₃, K₂CO₃, or Cs₂CO₃ (2-3 equiv).

  • Add a solvent system, commonly a mixture of an organic solvent like dioxane, THF, or DME, and water.

  • Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture, typically between 80-100 °C, under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the 4-aryl-3-(methoxymethoxy)pyridine product.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[8] This reaction is crucial for introducing alkynyl linkers, which can be used to probe binding pockets, or as versatile functional handles for subsequent transformations like "click chemistry" (azide-alkyne cycloadditions) or reduction to alkenes or alkanes.[7]

Workflow & Causality: This reaction typically employs a dual catalytic system: a palladium complex and a copper(I) salt (e.g., CuI).[8][12] The palladium catalyst activates the aryl iodide via oxidative addition, while the copper co-catalyst reacts with the terminal alkyne in the presence of a base (usually an amine like triethylamine or DIPEA) to form a copper acetylide intermediate. This intermediate then undergoes transmetalation to the palladium center, followed by reductive elimination to furnish the coupled product.[8] Copper-free variants also exist to avoid potential issues with copper contamination in biological assays.[13]

Experimental Protocol: Sonogashira Coupling

  • In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) in an anhydrous solvent such as THF or DMF.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Add an amine base, which often serves as part of the solvent system (e.g., triethylamine, DIPEA, 2-3 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography to isolate the 4-alkynyl-3-(methoxymethoxy)pyridine.

The Strategic Payoff: Deprotection and Final Functionalization

After the core scaffold has been assembled via cross-coupling, the final and often most critical step is the deprotection of the MOM ether to reveal the 3-hydroxyl group. This phenol is frequently a key pharmacophoric feature, acting as a hydrogen bond donor or acceptor to interact with protein targets.

cluster_deprotection Final Deprotection Strategy Start Coupled Product (e.g., 4-Aryl-3-(MOM)pyridine) Deprotection MOM Deprotection (Acidic Conditions) Start->Deprotection Final Final Bioactive Scaffold (4-Aryl-3-hydroxypyridine) Deprotection->Final Unmasks key H-bond donor

Caption: Unveiling the pharmacophore via MOM deprotection.

Deprotection Methodologies: The MOM ether is labile to acidic conditions. The choice of acid is dictated by the sensitivity of other functional groups in the molecule.

ReagentConditionsComments
HCl / MeOH Methanolic HCl, rtCommon, effective, but can be too harsh for some substrates.
TFA / DCM Trifluoroacetic acid in CH₂Cl₂, rtStrong acid, effective for stubborn MOM ethers.
p-TsOH p-Toluenesulfonic acid in MeOH, rtMilder solid acid, can be used solvent-free.[14]
TMSOTf / 2,2'-Bipyridyl Trimethylsilyl triflate and a scavengerMild, nearly neutral conditions, good chemoselectivity.[6][15]
ZnBr₂ / n-PrSH Lewis acid with a soft nucleophileRapid and selective deprotection.[16]

Experimental Protocol: Acid-Catalyzed MOM Deprotection

  • Dissolve the MOM-protected substrate (1.0 equiv) in a suitable solvent, such as methanol or dichloromethane.

  • Add a catalytic or stoichiometric amount of an acid (e.g., 2M HCl in ether, or p-TsOH).

  • Stir the reaction at room temperature, monitoring by TLC for the disappearance of the starting material and the appearance of the more polar product spot.

  • Once the reaction is complete, quench by adding a mild base, such as saturated aqueous sodium bicarbonate solution, until the mixture is neutral or slightly basic.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The final 3-hydroxypyridine derivative can be purified by crystallization or column chromatography.

Conclusion

This compound is a testament to the power of strategic functionalization in chemical synthesis. It provides a robust and flexible platform for medicinal chemists to rapidly generate libraries of complex substituted pyridines. By leveraging the reliable and well-understood chemistry of palladium-catalyzed cross-coupling at the iodo position, followed by the straightforward deprotection of the MOM ether, researchers can efficiently access novel chemical entities. The ability to independently manipulate these two positions allows for systematic exploration of structure-activity relationships, ultimately accelerating the journey from a synthetic building block to a potential therapeutic agent.

References

  • Remarkable effect of 2,2′-bipyridyl: Mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). (2025). ResearchGate. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. (2014). ResearchGate. Available at: [Link]

  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. (2019). Molecules. Available at: [Link]

  • A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. (2012). Bentham Science. Available at: [Link]

  • Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda. Available at: [Link]

  • Efficient Syntheses of 4-Iodopyridine and of 4-Pyridylboronic Acid Pinacol Ester. (1996). Synthetic Communications. Available at: [Link]

  • Pyridine, 3-iodo-4-methoxy-. Pipzine Chemicals. Available at: [Link]

  • MOM Ethers. Organic Chemistry Portal. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

  • Synthesis method of 3,5-diiodine-4-hydroxypyridine. Google Patents.
  • Synthesis of 3, 5-dibromo-4-iodopyridine. Google Patents.
  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. (2003). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • 3-hydroxypyridine. The Good Scents Company. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2019). RSC Advances. Available at: [Link]

  • European Journal of Medicinal Chemistry. UPCommons. Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Available at: [Link]

Sources

Technical Guide: Solubility Profile & Handling of 4-Iodo-3-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-Iodo-3-(methoxymethoxy)pyridine CAS: 81245-27-4 Molecular Formula: C₇H₈INO₂ Molecular Weight: 265.05 g/mol [1]

This guide provides a technical analysis of the solubility thermodynamics and solvent compatibility for This compound , a critical halogenated heterocyclic intermediate. Widely employed in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), its handling requires a precise understanding of the interplay between the lipophilic iodopyridine core and the polar, acid-labile methoxymethoxy (MOM) protecting group.

Part 1: Molecular Analysis & Solubility Mechanics

To predict and manipulate the solubility of this compound without relying on trial-and-error, one must understand the competing intermolecular forces at play.

Structural Determinants
  • The Pyridine Core: The nitrogen atom provides a dipole moment and hydrogen bond acceptance capability, rendering the molecule soluble in polar aprotic solvents.

  • The Iodine Substituent (C-4): A large, polarizable, lipophilic halogen. It increases the molecule's dispersion forces (London forces), enhancing solubility in chlorinated solvents and moderately non-polar aromatics, while decreasing water solubility.

  • The MOM Group (C-3): The methoxymethoxy moiety (-OCH₂OCH₃) is an acetal. It adds significant polarity and oxygen lone pairs for coordination but is stable only under basic or neutral conditions. It acts as a solubilizing tag in etheral solvents (THF, Dioxane).

The "Like Dissolves Like" Balance

The molecule exhibits an amphiphilic character biased towards lipophilicity. It is too lipophilic for pure aqueous media but sufficiently polar to resist dissolution in aliphatic hydrocarbons (pentane/hexanes) without a co-solvent.

Part 2: Solvent Compatibility Matrix

The following data summarizes the solubility profile based on standard laboratory concentrations (0.1 M – 1.0 M) used in synthesis and purification.

Quantitative Solubility Classes
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Excellent match for the polarizable iodine and aromatic ring. Preferred for extraction.
Polar Aprotic THF, DMF, DMSO, AcetonitrileHigh (>100 mg/mL)Dipole-dipole interactions dominate. MOM group oxygens coordinate well with cations in these solvents. Preferred for reactions.
Polar Protic Methanol, Ethanol, IsopropanolModerate (Heat often required)Soluble due to H-bonding with Pyridine-N and MOM-O. Solubility drops significantly with decreasing temperature. Preferred for crystallization.
Esters Ethyl Acetate (EtOAc)Good Standard solvent for silica gel chromatography. Often used in 20-50% mixtures with hexanes.
Aliphatic Hydrocarbons Hexanes, Heptane, PentanePoor / Insoluble Lacks sufficient polarity to overcome the crystal lattice energy of the solid. Used as an anti-solvent.
Water WaterInsoluble The hydrophobic iodine and aromatic ring override the polarity of the MOM group.

Critical Warning (Acid Sensitivity): The MOM group is an acetal and is susceptible to hydrolysis in acidic environments. Avoid using acidified chloroform (which can form HCl over time) or protic solvents with acidic additives unless deprotection is intended.

Part 3: Applied Experimental Protocols

Protocol A: Optimal Dissolution for Cross-Coupling Reactions

Context: Preparing a solution for a Suzuki or Sonogashira coupling.

Objective: Create a stable 0.5 M solution in an anhydrous solvent.

  • Solvent Selection: Choose Anhydrous THF or 1,4-Dioxane . These ethers stabilize the MOM group and coordinate with Palladium catalysts, preventing aggregation. DMF is a secondary choice if higher temperatures (>100°C) are required.

  • Degassing: Prior to adding the solid, sparge the solvent with Argon for 15 minutes. Dissolved oxygen can promote oxidative degradation of the iodide.

  • Dissolution:

    • Weigh the required amount of this compound.

    • Add the solvent slowly with gentle stirring at room temperature (25°C).

    • Observation: The solid should dissolve rapidly. If turbidity persists, sonicate for 30 seconds.

  • Validation: The solution should be clear and colorless to pale yellow. Darkening indicates iodine liberation (decomposition).

Protocol B: Purification via Anti-Solvent Recrystallization

Context: Purifying crude material after workup.

Principle: Utilizing the differential solubility between Ethyl Acetate (Good solvent) and Hexanes (Anti-solvent).

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (approx. 60°C).

  • Precipitation: Remove from heat. While stirring, dropwise add Hexanes until a persistent cloudiness (turbidity) appears.

  • Nucleation: Add a few drops of Ethyl Acetate to clear the solution, then let it cool slowly to room temperature, then to 4°C.

  • Collection: Filter the resulting crystals and wash with cold 10% EtOAc/Hexanes.

Part 4: Visualization of Workflow

The following diagram illustrates the decision logic for solvent selection during the processing of this compound.

SolubilityWorkflow Start Start: this compound Solid Goal Define Objective Start->Goal Reaction Reaction Medium (Cross-Coupling) Goal->Reaction Purification Purification/Isolation Goal->Purification SolventChoice Select Solvent based on Temp Reaction->SolventChoice Method Select Method Purification->Method THF THF / Dioxane (Temp < 100°C) High Solubility + Stability SolventChoice->THF DMF DMF / DMSO (Temp > 100°C) High Solubility SolventChoice->DMF Warning AVOID: Acidic Solvents (Hydrolysis of MOM group) THF->Warning Check Acidity Chromatography Column Chromatography (Silica Gel) Method->Chromatography Recryst Recrystallization Method->Recryst Eluent Eluent: Hexanes : EtOAc (Gradient 9:1 to 7:3) Chromatography->Eluent Chromatography->Warning Avoid Acidic Silica SolventPair Solvent Pair: EtOAc (Solvent) + Hexanes (Anti-solvent) Recryst->SolventPair

Caption: Decision matrix for solvent selection in synthesis and purification workflows, highlighting critical stability checkpoints.

References

  • Organic Chemistry Portal. (2023). Synthesis of Pyridines and Pyridine Derivatives. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Referenced for MOM group stability and solvent compatibility).[2]

  • National Institute of Standards and Technology (NIST). (2023). Pyridine Derivative Properties. NIST WebBook. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pivot" Scaffold

4-Iodo-3-(methoxymethoxy)pyridine (CAS: 81245-27-4 ) is not a commodity chemical; it is a high-precision "pivot scaffold" used in late-stage medicinal chemistry. Its structural value lies in its orthogonality :

  • The 4-Iodo motif: A highly reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing rapid expansion of the pyridine ring at the para position relative to the nitrogen.

  • The 3-MOM ether: A robust protecting group for the 3-hydroxyl moiety. It directs metalation, improves solubility compared to the free phenol, and is orthogonal to basic coupling conditions, yet easily removed with mild acid.

This guide synthesizes current market data with a validated technical workflow for synthesizing, verifying, and utilizing this compound in drug discovery.

Market Intelligence: Supply Chain & Price Trends

Supplier Landscape

This compound is classified as a Tier 3 Specialty Intermediate . It is rarely held in multi-kilogram stock; most suppliers offer it on a "Make-to-Order" or small-scale catalog basis.

Supplier TierRepresentative VendorsAvailability ProfileRisk Factor
Tier 1 (Originators) Combi-Blocks, Enamine, WuXi AppTecGram-scale in stock; Kg-scale < 4 weeks.Low. High batch consistency.
Tier 2 (Aggregators) Fisher Scientific, Sigma-Aldrich (via Marketplaces)Often drop-shipped; longer lead times (2-6 weeks).Medium. Reliance on third-party stock.
Tier 3 (Boutique) BLD Pharm, AChemBlock, ChemSpaceVariable. Good for spot-buying < 1g.High. Purity validation required.
Price Trend Analysis (2023-2024)

Pricing for this compound follows an inverse-power law typical of lithiation-derived intermediates.

  • Research Scale (100 mg - 1 g): Extremely high unit cost due to the labor-intensive cryogenic synthesis required.

    • Current Market Average:$140 - $180 USD per 100 mg .

    • Implied Per-Gram Cost: ~$1,400/g (Retail).

  • Process Scale (10 g - 100 g): Significant economies of scale kick in.

    • Estimated Custom Quote:$250 - $400 USD per gram .

  • Trend Forecast: Prices remain stable but high . The cost driver is not raw materials (pyridine is cheap), but the cryogenic energy and organolithium reagents (n-BuLi/LDA) required for its production.

Technical Deep Dive: Synthesis & Architecture

If commercial lead times are prohibitive, or if cost-modeling suggests internal synthesis, the following "Blocked-DoM" (Directed Ortho Metalation) route is the industry gold standard for regiochemical purity.

The Regioselectivity Challenge

Direct lithiation of 3-(methoxymethoxy)pyridine typically occurs at C-2 (the position between nitrogen and oxygen) due to the inductive effect of the nitrogen and coordination by the MOM group. To access the C-4 position (for the 4-iodo target), one must either use a bulky base (lower yield) or, more reliably, block the C-2 position .

Validated Synthesis Workflow (The "Blocked" Route)
  • Step 1: C-2 Blocking. Lithiation of 3-(MOM)pyridine with n-BuLi followed by TMSCl quench yields 2-(trimethylsilyl)-3-(methoxymethoxy)pyridine .

  • Step 2: C-4 Functionalization. A second lithiation (using LDA or n-BuLi) is now forced to the C-4 position. Quenching with Iodine (

    
    ) installs the iodide.
    
  • Step 3: Deprotection. Removal of the TMS group (fluoride source or acid) yields the target.

SynthesisPath Start 3-Hydroxypyridine MOM 3-(MOM)pyridine (Directing Group Installed) Start->MOM MOM-Cl, DIPEA DCM, 0°C Block 2-TMS-3-(MOM)pyridine (C-2 Blocked) MOM->Block 1. n-BuLi, -78°C 2. TMSCl Iodine 4-Iodo-2-TMS-3-(MOM)pyridine (C-4 Functionalized) Block->Iodine 1. LDA, -78°C 2. I2 (Solid) Target This compound (Target Scaffold) Iodine->Target TBAF or NH4F/MeOH

Figure 1: The "Blocked" Directed Ortho Metalation (DoM) strategy ensures <95% regioselectivity for the C-4 isomer.

Experimental Protocols

Protocol A: Quality Control & Validation

Before using a commercial batch in a precious coupling reaction, validate the regiochemistry. The 4-iodo isomer has a distinct splitting pattern compared to the 2-iodo isomer.

  • 1H NMR (400 MHz, CDCl3):

    • MOM Group: Look for a sharp singlet at δ ~5.25 ppm (2H, -OCH2O-) and δ ~3.50 ppm (3H, -OCH3).

    • Pyridine Ring:

      • H-2: Singlet or narrow doublet at δ ~8.3-8.4 ppm (Deshielded by N and O). Note: If this is a doublet with J~5Hz, you may have the 2-iodo isomer (H-6 coupling).

      • H-6: Doublet at δ ~8.0 ppm (

        
         Hz).
        
      • H-5: Doublet at δ ~7.6 ppm (

        
         Hz).
        
  • Key Differentiator: The H-2 proton is the tell-tale sign. In the 2-iodo isomer, H-2 is absent. In the 4-iodo isomer, H-2 is present and is a singlet (or finely split).

Protocol B: Suzuki-Miyaura Coupling (General Procedure)

This protocol is optimized to prevent premature cleavage of the MOM group while activating the C-I bond.

  • Reagents:

    • Substrate: this compound (1.0 equiv).

    • Boronic Acid:

      
       (1.2 equiv).
      
    • Catalyst:

      
       (5 mol%). Note: Avoid acidic Pd sources.
      
    • Base:

      
       (3.0 equiv, 2M aqueous).
      
    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Combine substrate, boronic acid, and catalyst in a microwave vial.

    • Seal and purge with Argon for 5 minutes.

    • Add degassed Dioxane and aqueous Base via syringe.

    • Heat to 80°C for 4-12 hours (or 100°C microwave for 1 hour).

    • Checkpoint: Monitor by LCMS. The Iodine is highly reactive; conversion should be rapid.

  • Workup: Dilute with EtOAc, wash with brine. The MOM group remains intact under these basic conditions.

Protocol C: MOM Deprotection (Post-Coupling)

To reveal the 3-hydroxyl group (e.g., for hydrogen bonding in a kinase pocket):

  • Conditions: Dissolve the coupled product in MeOH .

  • Acid: Add 4M HCl in Dioxane (5-10 equiv) or concentrated aqueous HCl (dropwise).

  • Reaction: Stir at RT for 1-2 hours. Warning: Heating may degrade the pyridine ring if electron-rich.

  • Neutralization: Quench with solid

    
     before extraction to recover the free 3-hydroxypyridine.
    

Decision Matrix: Buy vs. Make

DecisionTree Start Need 4-Iodo-3-(MOM)pyridine Qty Quantity Required? Start->Qty Small < 5 grams Qty->Small Large > 10 grams Qty->Large Buy BUY from Tier 1/2 (Combi-Blocks/Enamine) Cost: ~$1400/g Small->Buy Speed Priority Make Internal Synthesis (Blocked DoM Route) Cost: ~$300/g (Labor excluded) Large->Make Cost Priority

Figure 2: Strategic sourcing decision tree based on project scale.

References

  • Regioselective Lithiation of 3-Alkoxypyridines

    • Snieckus, V. "Directed Ortho Metalation.[1] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chem. Rev.[1]1990 , 90, 879–933.[1][2]

  • Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2013.
  • Commercial Sourcing Data

    • Combi-Blocks Product Catalog. "Pyridine Building Blocks." Accessed Oct 2023.

    • BLD Pharm Product Data. "this compound CAS 81245-27-4."

  • MOM Group Properties & Deprotection: Greene, T. W., Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard protocols for MOM stability and removal).

Sources

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling of 4-Iodo-3-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Alkynylpyridines

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation has become indispensable in the synthesis of complex molecular architectures, particularly within the pharmaceutical and materials science sectors.[2] The resulting aryl alkynes and conjugated enynes are prevalent motifs in a myriad of biologically active compounds and functional materials.[3]

This guide focuses on the application of the Sonogashira coupling to a specific and valuable building block: 4-iodo-3-(methoxymethoxy)pyridine. This substrate is of particular interest in drug discovery due to the prevalence of the pyridine scaffold in medicinal chemistry. The methoxymethyl (MOM) ether serves as a robust protecting group for the 3-hydroxy functionality, allowing for selective alkynylation at the 4-position. The resulting 4-alkynyl-3-(methoxymethoxy)pyridine derivatives are versatile intermediates, primed for further elaboration into novel kinase inhibitors, protease inhibitors, and other therapeutic agents.

This document provides a detailed exploration of the mechanistic underpinnings of the Sonogashira reaction, a comprehensive, step-by-step protocol for the coupling of this compound, and expert insights into reaction optimization and troubleshooting.

Mechanistic Rationale: A Tale of Two Catalytic Cycles

The classical Sonogashira coupling operates through a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] While copper-free versions of the reaction exist, the co-catalyzed pathway is often employed for its efficiency at milder temperatures.[2][5]

The Palladium Cycle: The primary catalytic cycle is driven by a palladium(0) species. It commences with the oxidative addition of the aryl halide (in our case, this compound) to the Pd(0) complex, forming a Pd(II) intermediate. This step is generally the rate-determining step for less reactive halides, but with aryl iodides, it is typically facile.[6]

The Copper Cycle: Concurrently, the copper(I) co-catalyst activates the terminal alkyne. In the presence of a base (commonly an amine), the terminal alkyne is deprotonated, and a copper(I) acetylide is formed.[4] This copper acetylide is a more potent nucleophile than the alkyne itself.

Transmetalation and Reductive Elimination: The pivotal transmetalation step involves the transfer of the alkynyl group from the copper acetylide to the Pd(II) complex, displacing the halide. The resulting diorganopalladium(II) complex then undergoes reductive elimination to furnish the desired alkynylpyridine product and regenerate the active Pd(0) catalyst, thus closing the catalytic loop.[6]

The amine base plays a dual role in this process: it acts as a solvent and neutralizes the hydrogen halide byproduct generated during the reaction.[2]

Sonogashira_Mechanism pd0 Pd(0)L₂ pd_complex R-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R-X) alkynyl_pd_complex R-Pd(II)(C≡CR')L₂ pd_complex->alkynyl_pd_complex Transmetalation cu_acetylide Cu-C≡CR' alkynyl_pd_complex->pd0 Reductive Elimination (R-C≡CR') cu_halide CuX cu_halide->cu_acetylide Base, R'C≡CH cu_acetylide->pd_complex cu_acetylide->cu_halide Transmetalation caption Fig. 1: Simplified Sonogashira Catalytic Cycles

Fig. 1: Simplified Sonogashira Catalytic Cycles

Experimental Protocol: Sonogashira Coupling of this compound

This protocol provides a general and robust starting point for the Sonogashira coupling of this compound with a terminal alkyne. Optimization may be required for specific alkyne substrates.

1. Materials and Reagents:

  • Aryl Halide: this compound

  • Alkyne: Terminal alkyne of choice (e.g., phenylacetylene, trimethylsilylacetylene, propargyl alcohol)

  • Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper Co-catalyst: Copper(I) iodide (CuI)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous, degassed solvent such as N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or 1,4-Dioxane.

  • Inert Gas: Nitrogen (N₂) or Argon (Ar)

2. Equipment:

  • Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert gas manifold (Schlenk line)

  • Syringes and needles for reagent transfer

  • Heating mantle or oil bath with temperature control

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Column chromatography setup

3. Reaction Setup and Execution:

  • Inert Atmosphere is Crucial: All steps should be performed under an inert atmosphere of nitrogen or argon to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is an undesired side reaction.[7]

  • Degassing Solvents: Solvents should be thoroughly degassed prior to use by bubbling with an inert gas for at least 30 minutes or by several freeze-pump-thaw cycles.

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (1-3 mol%).

  • Add the degassed solvent (e.g., DMF, approximately 0.1-0.2 M concentration relative to the aryl halide).

  • Add the degassed amine base (e.g., Et₃N, 2-3 eq.).

  • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and complex formation.

  • Slowly add the terminal alkyne (1.1-1.5 eq.) via syringe.

  • The reaction mixture is typically stirred at room temperature or gently heated (40-60 °C) depending on the reactivity of the alkyne. Aryl iodides are generally reactive enough for coupling at room temperature.[2]

  • Monitor the reaction progress by TLC until the starting aryl iodide is consumed (typically 2-24 hours).

4. Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst residues and amine salts.

  • Wash the organic phase with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Aryl Halide, Pd Catalyst, CuI setup->reagents solvent_base Add Degassed Solvent & Base reagents->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne reaction Stir at RT or Heat alkyne->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Aqueous Workup monitor->workup Complete purify Column Chromatography workup->purify product Isolated Product purify->product caption Fig. 2: Experimental Workflow for Sonogashira Coupling

Fig. 2: Experimental Workflow for Sonogashira Coupling

Optimization and Key Parameters

The success of the Sonogashira coupling can be highly dependent on the careful selection and optimization of several key parameters.

ParameterRecommended Conditions & RationalePotential Issues & Solutions
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%). Pd(II) precatalysts are often more stable.Catalyst Decomposition (black precipitate): Ensure anhydrous and anaerobic conditions. Use fresh, high-purity reagents.
Copper Co-catalyst CuI (1-3 mol%). Essential for activating the alkyne and accelerating the reaction.Glaser Homocoupling: Minimize by maintaining a strict inert atmosphere. Consider copper-free protocols if homocoupling is a persistent issue.
Base Et₃N or DIPEA (2-3 eq.). Acts as a base to deprotonate the alkyne and neutralize the HX byproduct.Incomplete Reaction: Ensure the base is dry and used in sufficient excess.
Solvent DMF, THF, 1,4-Dioxane. Must be anhydrous and degassed. DMF can often enhance reaction rates.[8]Low Solubility/Reactivity: A more polar solvent like DMF can be beneficial. Co-solvents may also be employed.
Temperature Room temperature to 60 °C. Aryl iodides are highly reactive and often do not require high temperatures.Slow Reaction: Gentle heating can increase the rate, but may also promote side reactions.
MOM Protecting Group The MOM group is generally stable under the basic conditions of the Sonogashira reaction.Potential Cleavage: Avoid strongly acidic workup conditions. MOM ethers are sensitive to strong acids.[9]

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst, poor quality reagents, presence of oxygen.Use a fresh batch of palladium and copper catalysts. Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed.
Formation of Black Precipitate (Palladium Black) Catalyst decomposition due to impurities, oxygen, or inappropriate solvent/temperature.Improve inert atmosphere techniques. Purify starting materials. Consider a different solvent.
Significant Alkyne Homocoupling (Glaser Product) Presence of oxygen, which promotes the oxidative dimerization of the copper acetylide.Rigorously exclude oxygen by using Schlenk techniques and degassed solvents. Alternatively, explore copper-free Sonogashira protocols.[5]
Recovery of Starting Aryl Halide Insufficient catalyst activity, low reaction temperature, or a particularly unreactive alkyne.Increase catalyst loading slightly. Gently heat the reaction. Consider using a more electron-rich and bulky phosphine ligand to promote oxidative addition.[4]

Conclusion

The Sonogashira coupling of this compound is a highly effective method for the synthesis of valuable alkynylpyridine intermediates. By understanding the underlying mechanism and carefully controlling the key reaction parameters, researchers can achieve high yields and purity. The protocol and insights provided herein serve as a robust foundation for the successful application of this pivotal cross-coupling reaction in the pursuit of novel chemical entities for drug discovery and development.

References

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). Retrieved from [Link]

  • Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments. (2021). ACS Publications. Retrieved from [Link]

  • A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. (2023). MDPI. Retrieved from [Link]

  • Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. (2015). The Royal Society of Chemistry. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • MOM Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent Advances in Sonogashira Reactions. (2011). ResearchGate. Retrieved from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). PMC. Retrieved from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. (2025). YouTube. Retrieved from [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Retrieved from [Link]

  • Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. (2019). PMC. Retrieved from [Link]

Sources

Regioselective lithiation and trapping of 3-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regioselective Lithiation and Trapping of 3-(Methoxymethoxy)pyridine

Introduction: Strategic Functionalization of the Pyridine Scaffold

The pyridine ring is a cornerstone motif in medicinal chemistry and drug development, present in numerous FDA-approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold. The precise introduction of substituents onto the pyridine core is therefore of paramount importance for modulating pharmacological activity. Among the various methods for pyridine functionalization, Directed ortho-Metalation (DoM) stands out as a powerful and regioselective strategy.[2][3]

This application note provides a detailed guide to the regioselective lithiation of 3-(methoxymethoxy)pyridine at the C4 position. The methoxymethyl (MOM) ether serves a dual role: it protects the hydroxyl group, which would otherwise be deprotonated by the organolithium base, and it acts as a potent Directed Metalation Group (DMG).[3][4] This protocol offers a reliable and high-yielding pathway to 4-substituted-3-(methoxymethoxy)pyridines, which are valuable intermediates for the synthesis of polysubstituted 3-hydroxypyridines after a straightforward deprotection step.

Mechanism: The Role of the Directed Metalation Group (DMG)

Directed ortho-metalation is a kinetically controlled process that leverages the coordinating ability of a Lewis basic functional group on an aromatic ring to direct a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho position.[2][5]

In the case of 3-(methoxymethoxy)pyridine, the oxygen atoms of the MOM ether act as a Lewis basic site. When an organolithium reagent like n-butyllithium (n-BuLi) is introduced, it forms a pre-lithiation complex with the MOM group.[2] This complexation brings the highly basic butyl anion into close proximity to the C4 proton, facilitating its abstraction over the other ring protons (C2, C5, C6). This "Complex Induced Proximity Effect" (CIPE) is the cornerstone of the reaction's high regioselectivity.[6]

The reaction is typically performed at very low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF).[1][5] These conditions are crucial to prevent side reactions, such as the nucleophilic addition of the organolithium reagent to the pyridine ring, and to ensure the stability of the resulting 4-lithio-3-(methoxymethoxy)pyridine intermediate.[5][7] Once formed, this potent nucleophile can be trapped in situ by a wide variety of electrophiles to install a diverse array of functional groups at the C4 position.

Mechanistic Pathway Diagram

Caption: Directed ortho-metalation (DoM) of 3-(methoxymethoxy)pyridine.

Experimental Protocols

Protocol 1: General Procedure for the Regioselective Lithiation and Trapping

This protocol details the general method for the C4-lithiation of 3-(methoxymethoxy)pyridine and subsequent quenching with an electrophile.

Materials:

  • 3-(Methoxymethoxy)pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, typically 1.6 M or 2.5 M in hexanes)

  • Electrophile (e.g., N,N-dimethylformamide, iodine, benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup:

    • Place a magnetic stir bar in an oven-dried round-bottom flask and seal it with a rubber septum.

    • Assemble the flask on a Schlenk line. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an anhydrous, inert atmosphere.

    • Using a syringe, add anhydrous THF to the flask. Cool the solvent to -78 °C in a dry ice/acetone bath.

  • Substrate Addition:

    • Add 3-(methoxymethoxy)pyridine (1.0 equivalent) dropwise to the cold THF with stirring.

  • Lithiation:

    • Slowly add n-butyllithium (1.1 equivalents) dropwise to the reaction mixture via syringe over 10-15 minutes. Ensure the internal temperature does not rise significantly.

    • Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species may be indicated by a color change.

  • Electrophilic Quench:

    • Dissolve the chosen electrophile (1.2-1.5 equivalents) in a small amount of anhydrous THF.

    • Add the electrophile solution dropwise to the lithiated pyridine solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature over several hours or overnight.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-substituted-3-(methoxymethoxy)pyridine.

Workflow Diagram

Lithiation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Assemble Dry Glassware under Inert Atmosphere B 2. Add Anhydrous THF and Cool to -78 °C A->B C 3. Add 3-(MOM)Pyridine B->C D 4. Add n-BuLi Dropwise (Stir 1h @ -78 °C) C->D E 5. Add Electrophile (E+) (Stir 2h @ -78 °C) D->E F 6. Warm to Room Temp. E->F G 7. Quench with aq. NH4Cl F->G H 8. Aqueous Workup (Extraction) G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J Product Pure 4-E-3-(MOM)Pyridine J->Product

Caption: Experimental workflow for regioselective lithiation and trapping.

Protocol 2: Deprotection of the MOM Group

The MOM ether can be readily cleaved under acidic conditions to reveal the 3-hydroxypyridine.

Materials:

  • 4-Substituted-3-(methoxymethoxy)pyridine

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve the MOM-protected pyridine (1.0 equivalent) in methanol.

    • Add a catalytic amount of concentrated HCl (e.g., 3-5 drops) or use a solution of HCl in an organic solvent.

  • Deprotection:

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup:

    • Carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers over anhydrous sulfate, filter, and concentrate to yield the deprotected 3-hydroxypyridine. Further purification may be performed if necessary.[8][9][10]

Data and Expected Results

The regioselective lithiation of 3-alkoxypyridines followed by trapping with various electrophiles is a well-established and high-yielding transformation. The following table summarizes representative results for the trapping of lithiated 3-substituted pyridines, which serve as excellent models for the reactivity of 4-lithio-3-(methoxymethoxy)pyridine.

EntrySubstrateLithiating AgentElectrophile (E+)Product (at C4)Yield (%)Reference
13-ChloropyridineLDA(CH₃)₃SiCl-Si(CH₃)₃96[11]
23-ChloropyridineLDAI₂-I75[11]
33-ChloropyridineLDAPhCHO-CH(OH)Ph88[11]
43-BromopyridineLDAZnCl₂, then Ph-I-Ph78[2]
5N-Boc-3-aminopyridines-BuLi/TMEDADMF-CHO85[1]
63-MethoxypyridineMesityllithiumDMF-CHO85[2]

Note: Yields are highly dependent on the specific substrate, purity of reagents, and strict adherence to anhydrous and anaerobic conditions.

Troubleshooting and Key Considerations

  • Low or No Yield: The most common issue is the presence of moisture or oxygen, which will quench the organolithium reagent and the lithiated intermediate. Ensure all glassware is rigorously dried and the reaction is performed under a robust inert atmosphere. The quality and titration of the organolithium reagent are also critical.

  • Poor Regioselectivity: While the MOM group is a strong C4 director, using less hindered bases like n-BuLi can sometimes lead to competitive lithiation at C2, especially if the reaction is allowed to warm. Using bulkier bases like sec-BuLi or lithium amides (LDA, LiTMP) can enhance C4 selectivity but may require longer reaction times or additives.[5]

  • Side Reactions: Nucleophilic addition of n-BuLi to the pyridine C6 or C2 positions is a potential side reaction.[7] Maintaining a low temperature (-78 °C) throughout the lithiation and trapping steps is essential to minimize this pathway.

  • Electrophile Compatibility: Highly acidic protons on the electrophile will be deprotonated by the lithiated pyridine. Ensure the chosen electrophile is compatible with the strongly basic conditions.

Conclusion

The directed ortho-metalation of 3-(methoxymethoxy)pyridine is a highly effective and regioselective method for the synthesis of 4-substituted-3-hydroxypyridine precursors. The protocol's success hinges on the careful control of reaction parameters, particularly temperature and the exclusion of atmospheric moisture and oxygen. By leveraging the directing power of the MOM group, researchers can access a wide range of functionalized pyridine building blocks crucial for the advancement of drug discovery and development programs.

References

  • Snieckus, V. Directed Ortho Metalation. Toluene- and Furan-Stabilized Carbanions. Chem. Rev.1990 , 90 (6), 879–933. [Link]

  • Anderson, B. A.; Wyrick, S. D.; Smee, D. F.; Boykin, D. W. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ARKIVOC2021 , (v), 57-72. [Link]

  • Kattuboina, A.; Li, G. An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers. Tetrahedron Lett.2008 , 49 (7), 1265-1267. [Link]

  • "MOM Deprotection." Reddit, r/OrganicChemistry community discussion, May 19, 2024. [Link]

  • Power, M.; Alcock, E. Organolithium Bases in flow chemistry: a review. Org. Process Res. Dev.2020 . [Link]

  • Myers, A. G. Directed Ortho Metalation. Harvard University Chemistry 115 Handout. [Link]

  • Cauvain, N.; Marrot, J.; Couty, F.; Fressigné, C.; Maddaluno, J. Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. J. Am. Chem. Soc.2010 , 132 (9), 3146–3155. [Link]

  • Knochel, P.; Mosrin, M.; Baron, O. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Z. Naturforsch. B2013 , 68 (4), 411-422. [Link]

  • Siegel, D.; Medley, J. W. Directed Ortho Metalation Guide. Scribd. [Link]

  • Akahoshi, F.; Ashimori, A. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Asian J. Org. Chem.2019 , 8 (7), 996-1000. [Link]

  • Ciriminna, R.; Pandarus, V.; Béland, F.; Pagliaro, M. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chem. Rev.2014 , 114 (15), 7348-7370. [Link]

  • Baran, P. S. Directed Metalation: A Survival Guide. Scripps Research. [Link]

  • Bailey, W. F. Optimization of Organolithium Reactions. Org. Process Res. Dev.2004 , 8 (3), 424–431. [Link]

  • Al-Hiti, G. A.; Smith, K. DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES2015 , 91 (3), 478-508. [Link]

  • Haas, D.; Hammann, J. M.; Knochel, P. Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chem. Sci.2017 , 8 (1), 793-797. [Link]

  • Gribble, G. W.; Saulnier, M. G. REGIOSELECTIVE ORTHO-LITHIATION OF HALOPYRIDINES. SYNTHESES OF ORTHO-DISUBSTITUTED PYRIDINES AND A CONVENIENT GENERATION OF 3,4-PYRIDYNE. Tetrahedron Lett.1980 , 21 (42), 4137-4140. [Link]

  • Amar Equipment. Lithiation in Flow: n-Butyl Lithiation and electrophile addition. Amar Equipment Pvt. Ltd.[Link]

  • "Regarding reaction conditions with nBuLi." Reddit, r/chemistry community discussion, April 28, 2016. [Link]

  • DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. YorkSpace Institutional Repository. [Link]

  • Wang, Z.; Liu, T.; Shang, J.; Wang, L. Synthesis of 4-electron-accepting carbonyl-N-methylpyridinium species for lithium-organic batteries. STAR Protoc.2022 , 3 (4), 101831. [Link]

  • Gribble, G. W.; Saulnier, M. G. Regioselective ortho-lithiation of halopyridines. Syntheses of ortho-disubstituted pyridines and a convenient generation of 3,4-pyridyne. J. Org. Chem.1983 , 48 (5), 703–706. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of 4-Iodopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki coupling of 4-iodopyridines. The unique electronic properties of the pyridine ring can introduce complexities not always seen with standard aryl halides. This resource provides in-depth troubleshooting advice, detailed protocols, and a mechanistic understanding to help you overcome low yields and other common issues.

I. Frequently Asked Questions (FAQs)

This section addresses some of the most common initial questions and problems encountered when working with 4-iodopyridines in Suzuki couplings.

Q1: My Suzuki reaction with 4-iodopyridine is giving a very low yield, or it's not working at all. What are the most likely causes?

Low or no yield in the Suzuki coupling of 4-iodopyridine can stem from several factors. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] Additionally, side reactions such as protodeiodination of the starting material or protodeboronation of the boronic acid coupling partner can consume your reagents.[2][3][4] Careful selection of the catalyst, ligand, base, and solvent system is crucial to mitigate these issues.

Q2: I'm observing a significant amount of a byproduct that corresponds to my starting boronic acid without the boronic acid group. What is this, and how can I prevent it?

This byproduct is the result of protodeboronation, a common side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[2][3] This process is often accelerated by high temperatures, prolonged reaction times, and the presence of water.[3] The choice of base can also significantly influence the rate of protodeboronation. To minimize this side reaction, consider using milder bases, shorter reaction times, or protecting the boronic acid as a boronate ester (e.g., a pinacol ester).

Q3: How do I know if my palladium catalyst is being "poisoned" by the pyridine?

Catalyst poisoning by the pyridine nitrogen is a common cause of reaction failure.[1] You might observe that the reaction starts but then stalls, or fails to go to completion. This is due to the strong coordination of the pyridine's lone pair of electrons to the palladium center, which can inhibit the catalytic cycle. Using bulky, electron-rich phosphine ligands can often overcome this issue by sterically shielding the palladium and promoting the desired catalytic steps.[5][6]

Q4: What are the best general starting conditions for a Suzuki coupling with 4-iodopyridine?

A good starting point for the Suzuki coupling of 4-iodopyridine is to use a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., SPhos or XPhos).[5][6] A common base to start with is K₂CO₃ or K₃PO₄.[7] A mixture of an organic solvent like dioxane or toluene with water is often effective.[8][9] However, optimal conditions are highly substrate-dependent, and screening of different catalysts, ligands, bases, and solvents is often necessary.[4][10]

II. In-Depth Troubleshooting Guides

This section provides a more detailed, systematic approach to troubleshooting specific problems you may encounter.

Guide 1: Issue - Low or No Conversion of 4-Iodopyridine

If your starting 4-iodopyridine is not being consumed, the issue likely lies with the initial steps of the catalytic cycle, particularly oxidative addition.

Root Cause Analysis:
  • Catalyst Deactivation/Inhibition: As mentioned, the pyridine nitrogen can strongly coordinate with the palladium catalyst, hindering its activity.[1]

  • Inefficient Oxidative Addition: While the C-I bond is generally reactive, a poorly chosen catalyst/ligand system may not be effective. The oxidative addition is often the rate-determining step.[11]

  • Poor Reagent Quality: Degradation of the catalyst, ligand, or base can lead to inactivity.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting low conversion.

Experimental Protocols:

Protocol 1: Ligand Screening

  • Setup: In parallel reaction vials under an inert atmosphere, add 4-iodopyridine (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).

  • Catalyst/Ligand Addition: To each vial, add a palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a different bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos, 4 mol%).

  • Reaction: Add degassed solvent (e.g., dioxane/water 4:1), and heat the reactions at a set temperature (e.g., 80-100 °C).

  • Analysis: Monitor the reactions by TLC or LC-MS at regular intervals to compare the rate of consumption of 4-iodopyridine.

Guide 2: Issue - Significant Side-Product Formation

The appearance of major byproducts indicates that undesired reaction pathways are competing with the desired cross-coupling.

Common Side Products and Their Causes:
Side ProductChemical NameLikely Cause(s)Mitigation Strategies
PyridineProtodeiodinationPresence of a hydrogen source and a reducing agent. Can be base or catalyst mediated.[4]Use a less reactive base, lower reaction temperature, or screen different ligands.
Ar-H (from boronic acid)ProtodeboronationExcess water, high temperature, prolonged reaction time, strong base.[2][3]Use a milder base (e.g., K₂CO₃), anhydrous conditions with K₃PO₄, use a boronate ester, or shorten reaction time.[7]
Ar-Ar (from boronic acid)HomocouplingPresence of oxidants (e.g., air) or Pd(II) species in the reaction mixture.Ensure rigorous degassing of solvents and use of an inert atmosphere.
(4-pyridyl)-(4-pyridyl)HomocouplingSimilar to boronic acid homocoupling.Rigorous inert atmosphere and careful choice of catalyst.
Diagnostic Workflow for Side-Product Formation:

Caption: Diagnostic workflow for side-product formation.

Guide 3: Issue - Reaction is Inconsistent or Not Reproducible

Inconsistency often points to subtle variables that are not being adequately controlled.

Potential Sources of Irreproducibility:
  • Atmosphere Control: Incomplete removal of oxygen can lead to catalyst decomposition and homocoupling.

  • Solvent Quality: Water content can be critical, and impurities in the solvent can act as catalyst poisons.[12]

  • Base Quality: The hydration state and purity of the base can affect its activity. Grinding solid bases to a fine powder can improve consistency.[13]

  • Reagent Stability: Boronic acids, especially heteroaromatic ones, can be unstable and degrade upon storage.[4]

Protocol for Ensuring Reproducibility:
  • Rigorous Inert Atmosphere: Use a Schlenk line or a glovebox for setting up reactions. Ensure solvents are thoroughly degassed by freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.[14]

  • Use High-Purity Reagents: Use freshly opened or purified solvents. If using a solid base like K₃PO₄, consider drying it in an oven before use.

  • Boronic Acid Quality Check: If possible, check the purity of the boronic acid by NMR before use. Consider using more stable boronate esters (e.g., pinacol or MIDA esters).[15]

  • Standardized Procedure: Follow a consistent and detailed procedure for reagent addition and reaction setup.

III. Mechanistic Considerations for 4-Iodopyridine Suzuki Coupling

Understanding the catalytic cycle is key to rational troubleshooting.

Suzuki_Cycle_Pyridine cluster_cycle Catalytic Cycle cluster_off_cycle Off-Cycle Pitfalls Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-I)L₂ Pd0->OxAdd + 4-Iodopyridine Catalyst_Inhibition Catalyst Inhibition (Pyridine Coordination) Pd0->Catalyst_Inhibition Pyridine Poisoning Transmetalation Transmetalation (Ar-Pd(II)-R)L₂ OxAdd->Transmetalation + [R-B(OR)₂OH]⁻ Protodeiodination Protodeiodination OxAdd->Protodeiodination RedElim Reductive Elimination (Ar-R) Transmetalation->RedElim Isomerization Protodeboronation Protodeboronation Transmetalation->Protodeboronation Base/H₂O Homocoupling Homocoupling Transmetalation->Homocoupling O₂ RedElim->Pd0 Product Release

Caption: Suzuki catalytic cycle with potential pitfalls for 4-iodopyridine.

The key challenges with 4-iodopyridine arise at several stages:

  • Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate to the Pd(0) catalyst, creating a stable but inactive complex that prevents entry into the catalytic cycle.[1]

  • Transmetalation: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation. However, an overly strong base or excess water can promote protodeboronation.[3][16]

  • Reductive Elimination: This final step forms the C-C bond and regenerates the Pd(0) catalyst. Bulky, electron-rich ligands are known to facilitate this step.[5][17]

By systematically addressing each potential point of failure—from catalyst inhibition to unwanted side reactions—you can significantly improve the yield and reliability of your Suzuki coupling reactions with 4-iodopyridines.

IV. References

  • Suzuki reaction - Wikipedia. [Link]

  • Protodeboronation - Wikipedia. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • The Suzuki Reaction - Myers, Chem 115. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 46(29), 5555–5558. [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

Sources

Technical Support Center: Acid-Catalyzed Cleavage of MOM Ethers from Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the acid-catalyzed deprotection of methoxymethyl (MOM) ethers from pyridine-containing molecules. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter this common yet sometimes challenging transformation. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the nuances of this reaction, ensuring you can troubleshoot effectively and optimize your synthetic outcomes.

Introduction: The MOM Group on Pyridine Derivatives

The methoxymethyl (MOM) ether is a popular choice for protecting hydroxyl groups on pyridine rings due to its stability under a range of non-acidic conditions. However, the inherent basicity of the pyridine nitrogen (pKa of pyridinium ion ~5.2) introduces a critical consideration during acid-catalyzed deprotection. The acid catalyst will first be sequestered by the pyridine nitrogen to form a pyridinium salt, meaning at least a stoichiometric amount of acid is required before any catalytic cleavage of the MOM ether can occur. This fundamental interaction underpins many of the challenges encountered in these reactions.

This guide will provide a detailed troubleshooting section in a question-and-answer format, frequently asked questions to solidify your understanding of the underlying principles, and robust experimental protocols.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured to directly address specific problems you may be facing in the lab.

Question 1: My MOM deprotection is incomplete, even after extended reaction times. What is the likely cause and how can I fix it?

Answer:

Incomplete deprotection is the most common issue when working with pyridine derivatives and is almost always due to insufficient acid.

  • Causality: The basic nitrogen on the pyridine ring acts as a proton sink. It will react with your acid catalyst to form a pyridinium salt. If you are using a catalytic amount of acid (e.g., a few drops of concentrated HCl), it will be completely consumed by the pyridine, leaving no free acid to catalyze the cleavage of the MOM ether.

  • Solutions:

    • Increase Acid Stoichiometry: The simplest solution is to increase the amount of acid. A good starting point is to use at least 1.1 equivalents of acid relative to your pyridine substrate. For less reactive substrates or if you are still seeing incomplete reaction, increasing the acid to 2-5 equivalents may be necessary.

    • Choice of Acid: If you are using a weaker acid like pyridinium p-toluenesulfonate (PPTS), consider switching to a stronger acid like hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

    • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the rate of deprotection. However, be mindful of potential side reactions at higher temperatures.

    • Monitor by TLC: Always monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Question 2: My starting material is decomposing, and I am getting a low yield of the desired product. What is happening and what can I do?

Answer:

Substrate decomposition suggests that your reaction conditions are too harsh for other functional groups in your molecule.

  • Causality: The combination of strong acid and heat can lead to the degradation of sensitive functional groups or the pyridine ring itself, especially if it is electron-rich.

  • Solutions:

    • Lower the Temperature: If you are heating the reaction, try running it at room temperature or even 0 °C for a longer period.

    • Use a Milder Acid: Consider using a weaker Brønsted acid like PPTS or switching to a Lewis acid that can be used under milder conditions. Note that some Lewis acids can also be harsh, so careful selection is key.

    • Control Acid Addition: Add the acid slowly to the reaction mixture, especially if the reaction is exothermic.

    • Consider a Non-Acidic Method: If your substrate is extremely acid-sensitive, you may need to explore alternative deprotection methods, such as those employing silyl reagents like trimethylsilyl bromide (TMSBr).

Question 3: I am having difficulty with the work-up. After neutralizing the acid, I am struggling to extract my product.

Answer:

Work-up challenges with pyridine-containing compounds often stem from the properties of the pyridinium salt formed and the amphiphilic nature of the deprotected hydroxypyridine.

  • Causality: After neutralizing the reaction with a base (e.g., sodium bicarbonate), you will have the deprotected hydroxypyridine and the corresponding sodium salt of your acid catalyst (e.g., sodium chloride or sodium trifluoroacetate). The hydroxypyridine itself can be quite polar and may have significant water solubility, leading to poor partitioning into the organic layer.

  • Solutions:

    • Thorough Neutralization: Ensure you have added enough base to neutralize all the excess acid. Check the pH of the aqueous layer to be sure it is neutral or slightly basic (pH 7-8).

    • Use a More Polar Extraction Solvent: If your product is not extracting well into common solvents like ethyl acetate or dichloromethane, try a more polar solvent like a mixture of chloroform and isopropanol.

    • Saturate the Aqueous Layer with Salt: Before extraction, add a significant amount of solid sodium chloride to the aqueous layer. This increases the ionic strength of the aqueous phase and can "salt out" your organic product, driving it into the organic layer.

    • Multiple Extractions: Perform multiple extractions (at least 3-5) with your organic solvent to ensure complete recovery of the product.

Question 4: My reaction is sluggish, and I suspect the substituents on my pyridine ring are to blame. How do electron-donating and electron-withdrawing groups affect the deprotection?

Answer:

The electronic nature of the pyridine ring can influence the reactivity of the MOM ether, although the primary factor is often the sequestration of the acid catalyst.

  • Causality:

    • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, -Cl) decrease the basicity of the pyridine nitrogen. This is beneficial as less acid is required to protonate the ring, leaving more available to catalyze the deprotection. However, EWGs can also destabilize the carbocation-like transition state of the MOM cleavage, potentially slowing the reaction.

    • Electron-Donating Groups (EDGs): EDGs (e.g., -CH₃, -OCH₃) increase the basicity of the pyridine nitrogen, requiring more acid to be used. However, they can stabilize the transition state of the MOM cleavage, potentially accelerating the reaction once sufficient acid is present.

  • Solutions:

    • For substrates with EWGs: You may be able to use slightly less acid, but the reaction might require longer times or gentle heating.

    • For substrates with EDGs: Be prepared to use a larger excess of acid to overcome the increased basicity of the pyridine nitrogen.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of acid-catalyzed MOM deprotection?

A1: The reaction proceeds via a two-step mechanism. First, a proton from the acid catalyst protonates the ether oxygen of the MOM group that is further from the pyridine ring. This makes the methoxy group a good leaving group (methanol). The departure of methanol generates a resonance-stabilized oxocarbenium ion. This reactive intermediate is then attacked by water (or another nucleophile present in the reaction mixture) to form a hemiacetal. The hemiacetal is unstable and rapidly decomposes to yield the deprotected alcohol and formaldehyde.[1][2]

Q2: Which acid should I choose for my deprotection?

A2: The choice of acid depends on the stability of your substrate.

  • Hydrochloric Acid (HCl): A common and effective choice. It is typically used as a solution in water, methanol, or dioxane.

  • Trifluoroacetic Acid (TFA): A strong acid that is often used in a mixture with a solvent like dichloromethane (DCM). It is easily removed under vacuum, which can simplify the workup. A typical condition is a 15:1 mixture of DCM and TFA.[2]

  • Pyridinium p-toluenesulfonate (PPTS): A milder, crystalline, and non-hygroscopic acid catalyst. It is suitable for acid-sensitive substrates but may require longer reaction times or heating.

  • Lewis Acids (e.g., ZnBr₂, MgBr₂): These can be effective but should be used with caution as they can sometimes chelate to the pyridine nitrogen and other functional groups, potentially leading to unexpected side reactions.

Q3: Can I perform a MOM deprotection in the presence of other acid-sensitive protecting groups?

A3: This can be challenging. The MOM group is generally considered more labile than protecting groups like TBDMS or benzyl ethers. However, selective deprotection is highly substrate-dependent. If you have other acid-sensitive groups, it is crucial to use the mildest possible conditions (e.g., PPTS at room temperature) and carefully monitor the reaction by TLC. In some cases, selective deprotection is possible. For instance, it has been shown that a MOM group can be selectively removed with HCl in the presence of a PMB group.[2]

Q4: My MOM group was cleaved during column chromatography on silica gel. How can I prevent this?

A4: Standard silica gel is slightly acidic and can be sufficient to cleave acid-labile protecting groups like MOM ethers. To prevent this, you can neutralize the silica gel by preparing the slurry with an eluent containing a small amount of a non-polar amine, such as triethylamine (typically 0.1-1% v/v). Alternatively, you can use neutral alumina for your chromatography.

Experimental Protocols

Protocol 1: General Procedure using HCl in Methanol

This protocol is a good starting point for many MOM-protected pyridine derivatives.

  • Dissolution: Dissolve the MOM-protected pyridine derivative (1.0 equiv) in methanol (0.1-0.2 M).

  • Acid Addition: Add concentrated hydrochloric acid (2.0-4.0 equiv) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous phase is ~7-8.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane, or a chloroform/isopropanol mixture) (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (neutralized with triethylamine if necessary) to afford the pure hydroxypyridine.

Protocol 2: General Procedure using TFA in Dichloromethane

This protocol is useful for substrates that are sensitive to water or require a stronger acid.

  • Dissolution: Dissolve the MOM-protected pyridine derivative (1.0 equiv) in dichloromethane (DCM) (0.1-0.2 M).

  • Acid Addition: Add trifluoroacetic acid (TFA) (2.0-5.0 equiv) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir, monitoring its progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is neutral.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualization of Key Concepts

Reaction Mechanism

MOM_Deprotection cluster_step2 Step 2: Nucleophilic Attack and Decomposition MOM-Py R-O-CH₂-O-CH₃ (MOM-Protected Pyridine) Protonated_MOM R-O-CH₂-O⁺(H)-CH₃ MOM-Py->Protonated_MOM + H⁺ Oxocarbenium R-O-CH₂⁺ ↔ R-O⁺=CH₂ (Oxocarbenium Ion) Protonated_MOM->Oxocarbenium - CH₃OH MeOH CH₃OH (Methanol) Hemiacetal R-O-CH₂(OH) Deprotected_Py R-OH (Hydroxypyridine) Hemiacetal->Deprotected_Py Decomposition Formaldehyde CH₂O (Formaldehyde) Oxocarbenium_ref->Hemiacetal + H₂O

Caption: Mechanism of Acid-Catalyzed MOM Deprotection.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Start Monitor Monitor by TLC Start->Monitor Complete Reaction Complete? Monitor->Complete Decomposition Decomposition Observed Monitor->Decomposition Workup Proceed to Work-up Complete->Workup Yes Incomplete Incomplete Reaction Complete->Incomplete No Increase_Acid Increase Acid Stoichiometry (>1.1 eq) Incomplete->Increase_Acid Increase_Temp Increase Temperature (e.g., 40-50 °C) Incomplete->Increase_Temp Stronger_Acid Switch to Stronger Acid (e.g., TFA) Incomplete->Stronger_Acid Lower_Temp Lower Temperature (e.g., RT or 0 °C) Decomposition->Lower_Temp Milder_Acid Switch to Milder Acid (e.g., PPTS) Decomposition->Milder_Acid Increase_Acid->Monitor Increase_Temp->Monitor Stronger_Acid->Monitor Lower_Temp->Monitor Milder_Acid->Monitor

Caption: Troubleshooting Decision Tree for MOM Deprotection.

Data Summary

Acid CatalystTypical ConditionsAdvantagesDisadvantages
HCl 2-5 eq., MeOH or Dioxane, RT to 50°CInexpensive, effectiveAqueous workup required
TFA 2-5 eq., DCM, 0°C to RTVolatile, easy to removeCorrosive, can be harsh
PPTS 0.1-0.5 eq., tBuOH or MeOH, RT to 60°CMild, good for sensitive substratesSlower reaction times, may require heat
Lewis Acids Varies (e.g., ZnBr₂, MgBr₂)Can be mild and selectivePotential for chelation and side reactions

References

  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. Available at: [Link]

  • Reddit. r/OrganicChemistry - MOM Deprotection. Available at: [Link]

  • Fujioka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. Available at: [Link]

  • Master Organic Chemistry. Acidic cleavage of ethers (SN2). Available at: [Link]

Sources

Validation & Comparative

Comparative Reactivity Profile: 4-Iodo-3-(methoxymethoxy)pyridine vs. 4-Bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: While both compounds serve as electrophiles in cross-coupling, 4-Iodo-3-(methoxymethoxy)pyridine acts as a high-precision scaffold for regioselective synthesis, whereas 4-bromopyridine is a volatile commodity reagent limited by stability issues.

  • This compound offers superior reactivity in Palladium-catalyzed cross-couplings (due to the C–I bond) and enables orthogonal functionalization via the Directed Metalation Group (DMG) properties of the MOM ether.

  • 4-Bromopyridine requires handling as a hydrochloride salt to prevent self-polymerization.[1] Its lower reactivity (C–Br) often necessitates higher temperatures, increasing the risk of side reactions like protodehalogenation.

Chemical Profile & Stability Analysis

The fundamental difference between these two substrates lies not just in the halogen, but in the stability conferred by the C3-substituent.

FeatureThis compound4-Bromopyridine
Structure Pyridine ring with C4-Iodine and C3-MOM ether.Pyridine ring with C4-Bromine.[1][2][3]
State Stable solid/oil (depending on purity).Unstable liquid as free base; Stable solid as HCl salt.
Storage Standard cold storage (

).
Must be stored as HCl salt. Free base self-quaternizes (polymerizes) rapidly.
Reactivity Driver Weak C–I bond (

) + MOM Directing Group.
Stronger C–Br bond (

).
Primary Utility Multi-step synthesis of polysubstituted pyridines.Simple introduction of pyridine rings.
Stability Insight: The "Self-Destruction" of 4-Bromopyridine

Researchers often underestimate the instability of 4-bromopyridine. As a free base, the pyridine nitrogen is nucleophilic enough to attack the C4-position of another molecule, displacing bromide. This leads to the formation of pyridyl-pyridinium oligomers.

  • Protocol Implication: You must liberate 4-bromopyridine from its HCl salt immediately before use, or use excess base in the reaction mixture to generate it in situ.

  • Contrast: The 3-MOM group in the iodo-analog adds steric bulk and slightly decreases the nucleophilicity of the nitrogen, rendering the free base significantly more stable.

Mechanistic Analysis: Reactivity & Selectivity[4]

Oxidative Addition (The Rate-Limiting Step)

In Pd-catalyzed couplings (Suzuki, Sonogashira), the oxidative addition of the C–X bond to Pd(0) is typically rate-limiting for electron-deficient heterocycles.

  • Iodine Advantage: The C–I bond is longer and weaker than the C–Br bond. This compound undergoes oxidative addition at room temperature or mild heating (

    
    ).
    
  • Bromine Disadvantage: 4-Bromopyridine typically requires temperatures

    
     to achieve comparable rates, which can lead to catalyst decomposition or ligand dissociation.
    
The MOM "Trojan Horse" (Directed Ortho Metalation)

The methoxymethoxy (MOM) group is not just a protecting group; it is a Directed Metalation Group (DMG) . This allows the synthesis of the 4-iodo compound from 3-(methoxymethoxy)pyridine via lithiation, a pathway inaccessible to 4-bromopyridine (which undergoes halogen dance or nucleophilic attack upon lithiation).

DoM_Pathway Start 3-(Methoxymethoxy)pyridine Lithiation Directed Lithiation (n-BuLi, -78°C) Start->Lithiation Coordination Intermediate C4-Lithio Intermediate (Stabilized by MOM chelation) Lithiation->Intermediate Deprotonation Quench Electrophile Quench (I₂) Intermediate->Quench Iodine addn Product This compound Quench->Product Substitution

Figure 1: Synthesis of this compound via Directed Ortho Metalation (DoM). The MOM oxygen coordinates Lithium, directing deprotonation specifically to C4.

Experimental Case Study: Suzuki-Miyaura Coupling

This section compares the performance of both substrates in a standard cross-coupling scenario with Phenylboronic acid.

Experimental Protocol

Hypothesis: The Iodo-MOM substrate will achieve full conversion at lower temperatures with lower catalyst loading compared to 4-bromopyridine.

Method A: Coupling of this compound
  • Charge: Flask with 1.0 equiv substrate, 1.2 equiv

    
    , 2.0 equiv 
    
    
    
    .
  • Catalyst: Add 2 mol%

    
    .
    
  • Solvent: Degassed DME/Water (4:1).

  • Condition: Stir at 60°C for 4 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry (

    
    ), concentrate.
    
Method B: Coupling of 4-Bromopyridine (from HCl salt)
  • Prep: Neutralize 4-bromopyridine HCl (1.0 equiv) in situ using 3.0 equiv

    
     (extra base required).
    
  • Charge: Add 1.2 equiv

    
    .
    
  • Catalyst: Add 5 mol%

    
     (Higher loading often required).
    
  • Solvent: Degassed DME/Water (4:1).

  • Condition: Stir at 90°C (Reflux) for 12 hours.

Comparative Performance Data

Data synthesized from reactivity trends in pyridine chemistry [1][3].

Metric4-Iodo-3-(MOM)pyridine4-BromopyridineAnalysis
Conversion (4h) >95%~40%Iodo reacts significantly faster.
Temp Required 60°C90–100°CBromo requires higher activation energy.
Yield (Isolated) 88–92% 65–75% Instability of Bromo-pyridine lowers yield.
Side Products Minimal (<5% de-iodination)Oligomers, ProtodebrominationHigh temp promotes side reactions.

Strategic Selection Guide

When should you choose one over the other?

Choose this compound when:
  • Regioselectivity is Critical: You need to introduce a substituent at C4 and subsequently modify C3 (after removing the MOM group to reveal the hydroxyl).

  • Mild Conditions Required: Your coupling partner is temperature-sensitive (e.g., thermally unstable boronic acids).

  • Orthogonal Functionalization: You plan to perform a "Halogen Dance" or further lithiation. The MOM group allows for controlled C4-lithiation strategies that are impossible with the bromo-analog.

Choose 4-Bromopyridine when:
  • Cost is the Only Driver: It is significantly cheaper for large-scale, non-sensitive applications.

  • Simple C4-Arylation: You only need a pyridine ring and have no need for C3 functionalization.

  • Acidic Conditions: If the reaction media is highly acidic (which would cleave the MOM group), the bromo-substrate (as a salt) is more robust.

Decision_Matrix Start Select Substrate Criteria1 Need C3 Functionalization? Start->Criteria1 Criteria2 Temp Sensitive? Criteria1->Criteria2 No IodoPath Use 4-Iodo-3-(MOM)pyridine Criteria1->IodoPath Yes (Orthogonal) Criteria2->IodoPath Yes (<80°C) BromoPath Use 4-Bromopyridine HCl Criteria2->BromoPath No (Robust)

Figure 2: Decision matrix for selecting the appropriate halogenated pyridine.

References

  • Snieckus, V. (1990). Directed ortho metalation.[4][5][6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Referencing Suzuki-Miyaura Coupling kinetics). Link

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[4] (Details on Pyridine instability and Halogen Dance). Link

  • BenchChem. (2025).[2] A Comprehensive Technical Guide to 3-Bromo-2-methylpyridine: Hydrochloride Salt vs. Free Base. (Analogous stability data for bromopyridines). Link

  • Gribble, G. W., & Saulnier, M. G. (1992). Directed ortho metalation of halopyridines. Tetrahedron Letters. (Synthesis of iodo-pyridines via DoM). Link

Sources

A Comparative Guide to the Analytical Determination of 4-Iodo-3-(methoxymethoxy)pyridine: HPLC, GC-MS, and UPLC-MS/MS Approaches

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate analytical characterization of intermediates is paramount. 4-Iodo-3-(methoxymethoxy)pyridine, a key building block in the synthesis of various biologically active molecules, requires robust analytical methods to ensure its purity and identity. This guide provides an in-depth comparison of three common analytical techniques for the retention time analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate technique for their needs.

The Analytical Challenge: Characterizing this compound

This compound possesses a unique combination of chemical properties that influence its behavior in chromatographic systems. The pyridine ring imparts a basic character, while the iodine atom adds significant hydrophobicity. The methoxymethyl (MOM) ether protecting group, while increasing lipophilicity, can be labile under certain conditions. A successful analytical method must be able to handle these characteristics to provide reliable and reproducible results.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds.[1][2][3][4] For this compound, a C18 column is a suitable starting point, leveraging hydrophobic interactions as the primary retention mechanism.

Causality Behind Experimental Choices

The basicity of the pyridine nitrogen can lead to undesirable interactions with residual silanol groups on the silica-based stationary phase, resulting in peak tailing.[5] To mitigate this, the mobile phase is acidified with formic acid. At a low pH, the pyridine nitrogen is protonated, and the silanol groups are largely unionized, minimizing secondary ionic interactions and promoting symmetrical peak shapes.[5] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A gradient elution is employed to ensure adequate retention of the analyte while allowing for the timely elution of any potential impurities with differing polarities.

Experimental Protocol: RP-HPLC
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column:

    • C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

Expected Retention Time

Based on the hydrophobicity imparted by the iodo and methoxymethyl groups, the retention time for this compound under these conditions is estimated to be in the range of 10-12 minutes .

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and definitive identification through mass spectral data.[6][7][8][9][10] Given that this compound is a relatively small molecule, its volatility should be sufficient for GC analysis, potentially after derivatization to improve thermal stability and chromatographic behavior.

Causality Behind Experimental Choices

The polarity and potential for on-column degradation of the MOM group make direct GC analysis challenging. Silylation is a common derivatization technique for compounds with active hydrogens, but in this case, it is employed to mask the polar ether oxygen and improve thermal stability.[11][12][13][14] A non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, is chosen to separate compounds based on their boiling points and weak van der Waals interactions. The temperature program is designed to ensure the volatilization of the analyte and its separation from any impurities.

Experimental Protocol: GC-MS
  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column:

    • HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation (with Derivatization):

    • To 1 mg of the sample, add 100 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70 °C for 30 minutes.

    • Inject 1 µL of the derivatized sample.

Expected Retention Time

The silylated derivative of this compound is expected to have a retention time in the range of 12-15 minutes under these GC conditions.

Alternative Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS combines the high separation efficiency of UPLC with the sensitivity and selectivity of tandem mass spectrometry, making it a powerful tool for trace-level analysis and confirmation of identity.[15][16][17][18] This technique is particularly advantageous when dealing with complex matrices or when low detection limits are required.

Causality Behind Experimental Choices

UPLC utilizes sub-2 µm particle size columns, which provide significantly higher resolution and faster analysis times compared to traditional HPLC. The same principles of reversed-phase chromatography apply, but the shorter column and faster flow rates necessitate a rapid gradient. Electrospray ionization (ESI) in positive ion mode is chosen as it is well-suited for protonating the basic pyridine nitrogen, enabling sensitive detection by the mass spectrometer. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity by monitoring a specific precursor-to-product ion transition.

Experimental Protocol: UPLC-MS/MS
  • Instrumentation:

    • UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column:

    • Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-0.5 min: 2% B

    • 0.5-3.0 min: 2% to 98% B

    • 3.0-3.5 min: 98% B

    • 3.5-3.6 min: 98% to 2% B

    • 3.6-5.0 min: 2% B (re-equilibration)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • MS/MS Parameters (Positive ESI):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transition: To be determined by infusion of a standard solution. A plausible transition would be [M+H]+ → fragment ion.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 100 ng/mL.

Expected Retention Time

Due to the shorter column and faster gradient, the expected retention time for this compound on the UPLC system is significantly shorter, likely in the range of 2.0-2.5 minutes .

Comparative Analysis

FeatureRP-HPLCGC-MSUPLC-MS/MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase based on hydrophobicity.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility and boiling point.High-efficiency partitioning with mass spectrometric detection for high sensitivity and selectivity.
Estimated Retention Time 10-12 minutes12-15 minutes (derivatized)2.0-2.5 minutes
Advantages - Widely available and robust.[1][2][3][4]- Non-destructive (if only UV detection is used).- Good for purity assessment and quantification.- High separation efficiency.[6][7][8][9][10]- Provides structural information from mass spectra.- Excellent for volatile impurities.- Very high resolution and speed.[15][16][17][18]- Exceptional sensitivity and selectivity.- Ideal for trace analysis and complex matrices.
Disadvantages - Slower analysis time compared to UPLC.- Peak tailing can be an issue for basic compounds.[5]- Lower sensitivity than MS-based methods.- Requires analyte to be volatile and thermally stable.[6][7][8][9][10]- Derivatization may be necessary, adding complexity.[11][12][13][14]- Destructive technique.- Higher initial instrument cost.- More complex method development.- Potential for matrix effects.
Best Suited For Routine quality control, purity profiling, and quantification of the main component.Identification of unknown volatile impurities, confirmation of identity, and analysis of thermally stable analogs.Low-level impurity analysis, pharmacokinetic studies, and high-throughput screening.

Visualization of Analytical Workflows

Analytical Workflow Comparison cluster_hplc RP-HPLC Workflow cluster_gcms GC-MS Workflow cluster_uplcms UPLC-MS/MS Workflow hplc_sample Sample Preparation (1 mg/mL in ACN/H2O) hplc_injection HPLC Injection (10 µL) hplc_sample->hplc_injection hplc_separation C18 Column Separation (Gradient Elution) hplc_injection->hplc_separation hplc_detection UV Detection (254 nm) hplc_separation->hplc_detection hplc_data Chromatogram (Retention Time: ~10-12 min) hplc_detection->hplc_data gcms_sample Sample Preparation (Derivatization with BSTFA) gcms_injection GC Injection (1 µL) gcms_sample->gcms_injection gcms_separation HP-5MS Column Separation (Temp. Program) gcms_injection->gcms_separation gcms_detection Mass Spectrometry (EI, m/z 50-400) gcms_separation->gcms_detection gcms_data Total Ion Chromatogram (Retention Time: ~12-15 min) gcms_detection->gcms_data uplcms_sample Sample Preparation (100 ng/mL in ACN/H2O) uplcms_injection UPLC Injection (5 µL) uplcms_sample->uplcms_injection uplcms_separation BEH C18 Column Separation (Fast Gradient) uplcms_injection->uplcms_separation uplcms_detection Tandem MS Detection (ESI+, MRM) uplcms_separation->uplcms_detection uplcms_data MRM Chromatogram (Retention Time: ~2.0-2.5 min) uplcms_detection->uplcms_data

Caption: Comparative workflows for the analysis of this compound.

Conclusion

The choice of analytical method for this compound is contingent upon the specific requirements of the analysis. For routine quality control and purity assessment, the robustness and accessibility of RP-HPLC make it an excellent choice. When structural confirmation and the analysis of volatile impurities are critical, GC-MS , with an appropriate derivatization step, provides invaluable information. For applications demanding high sensitivity, speed, and selectivity, such as trace impurity analysis or bioanalytical studies, UPLC-MS/MS stands out as the superior technique. By understanding the principles and practical considerations of each method, researchers can confidently select and implement the most suitable analytical strategy for this important pharmaceutical intermediate.

References

  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from [Link]

  • Stefes, C. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Retrieved from [Link]

  • Mikart. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Retrieved from [Link]

  • Roy, A. (2024, November 16). HPLC Method Development Steps For Pharmaceuticals: How To Make. Pharmaeli. Retrieved from [Link]

  • Gyllenhaal, O., Karlsson, A., & Vessman, J. (1999). Packed-column supercritical fluid chromatography for the purity analysis of clevidipine, a new dihydropyridine drug.
  • Lin, H., et al. (2022). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Molecules, 27(13), 4235.
  • Chemistry LibreTexts. (2022, September 5). Principles of Gas Chromatography. Retrieved from [Link]

  • Lanças, F. M., et al. (2009). A rapid cation-exchange HPLC method for detection and quantification of pyridinium oximes in plasma and tissue.
  • Teledyne ISCO. (n.d.). What is Gas Chromatography? Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved from [Link]

  • Nawrocki, J., et al. (1997). The retention behaviour of reversed-phase HPLC columns when used under 100% aqueous conditions.
  • Chemistry LibreTexts. (2022, September 4). Basic Principles of Supercritical Fluid Chromatography and Supercrtical Fluid Extraction. Retrieved from [Link]

  • Phenomenex. (n.d.). Basic Principles of Gas Chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Gas Chromatography Fundamentals. Retrieved from [Link]

  • Column Chromatography. (n.d.). Purification Of Quaternary Ammonium Pyridinium Compounds. Retrieved from [Link]

  • Persee Analytics, Inc. (2025, May 30). Gas Chromatography Explained: How It Separates Different Compounds. Retrieved from [Link]

  • Kogan, A. G., & Gitis, K. S. (1974). Separation of pyridine compounds on ion-exchange resins. Journal of Analytical Chemistry of the USSR, 29(1), 133-136.
  • SIELC Technologies. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Schmidt, J., et al. (2008). Analysis of alkaloids in single plant cells by capillary electrophoresis. Methods in Molecular Biology, 384, 771-782.
  • Mavrikis, Y. (n.d.). SUPERCRITICAL FLUID CHROMATOGRAPHY - MASS SPECTROMETRY (SFE-SFC-MS) METHOD DEVELOPMENT FOR ONLIN. MavMatrix. Retrieved from [Link]

  • Chromatography Forum. (2012, November 1). Retention of Pyridine N-Oxides on HPLC. Retrieved from [Link]

  • Sahu, P. K., et al. (2022). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review.
  • Mateus, L., et al. (2007). Capillary electrophoresis of tropane alkaloids and glycoalkaloids occurring in Solanaceae plants.
  • Reddit. (2021, March 5). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. r/chemistry. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography? Retrieved from [Link]

  • Tagliaro, F., et al. (1996). Capillary electrophoresis: principles and applications in illicit drug analysis.
  • Cristea, T., et al. (2005). Pyridinium chlorides equipped with long chains as amphiphiles for potential nonviral gene delivery. Arkivoc, 2005(10), 272-284.
  • Zielińska, D., et al. (2021).
  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3-10.
  • Li, S. L., et al. (2008). Analysis of major alkaloids in Rhizoma coptidis by capillary electrophoresis-electrospray-time of flight mass spectrometry with different background electrolytes. Electrophoresis, 29(10), 2134-2143.
  • Schwendener, M., et al. (2002). Orientation and Electronic Structure of Ion-Exchanged Pyridinium Compounds on Mica. Journal of Colloid and Interface Science, 256(2), 262-267.
  • Kumar, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36245-36255.
  • Mojarro, A., et al. (n.d.). DETECTION OF SILYLATED AMINO ACIDS AND NUCLEOBASES VIA PYROLYSIS-GAS CHROMATOGRAPHY-TRIPLE QUADRUPOLE MASS SPECTROMETRY MULTIPLE. Universities Space Research Association. Retrieved from [Link]

  • ResearchGate. (2016, June 19). Does anyone know the detail of silylation method using MSTFA and pyridine? Retrieved from [Link]

  • Zhang, Y., et al. (2024). Development of a UPLC-MS/MS-based method for simultaneous determination of advanced glycation end products and heterocyclic amines in stewed meat products. Food Chemistry, 451, 139470.
  • Sun, H. (2025, January).
  • Li, Y., et al. (2022). Development of a Proton-Enhanced ESI UPLC-MS/MS Method for the Determination of Tetrodotoxin. Toxins, 14(12), 868.
  • Johnson, C. H., et al. (2023). High-Throughput UPLC-ESI/MSMS Method for Simultaneous Measurement of the Urinary Metabolites of Volatile Organic Compounds and Tobacco Alkaloids. Toxics, 11(11), 903.
  • Koscielniak, P., & Kozik, V. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts.
  • Horváth, P., et al. (2021). HPLC Analysis of the Urinary Iodine Concentration in Pregnant Women. International Journal of Molecular Sciences, 22(21), 11598.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Crystal Structure Analysis of 4-iodo-3-(methoxymethoxy)pyridine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of a Versatile Building Block

In the landscape of modern drug discovery and materials science, halogenated heterocycles are indispensable building blocks. Among these, 4-iodo-3-(methoxymethoxy)pyridine stands out due to its unique electronic and steric properties. The presence of an iodine atom at the 4-position makes it a potent halogen bond donor, a highly directional and tunable non-covalent interaction that is increasingly harnessed for the rational design of pharmaceutical co-crystals and functional materials.[1][2] The methoxymethyl (MOM) ether at the 3-position serves as a stable protecting group for the hydroxyl functionality, ensuring synthetic versatility while also influencing the molecule's conformational behavior and packing in the solid state.[3][4]

Understanding the three-dimensional arrangement of this molecule, both in its pure form and when co-crystallized with other molecules (complexes), is paramount. Crystal structure analysis via Single-Crystal X-ray Diffraction (SC-XRD) provides definitive insights into the intermolecular forces—primarily halogen and hydrogen bonds—that govern supramolecular assembly.[5][6] This guide offers a comprehensive, field-proven framework for synthesizing, crystallizing, and performing a comparative structural analysis of this compound and its complexes. We will move beyond a mere listing of steps to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Part 1: Synthesis and Crystallization Strategy

The journey to structural elucidation begins with the synthesis of high-purity materials suitable for single crystal growth. Our strategy involves two key stages: the synthesis of the primary building block and its subsequent co-crystallization with a selected halogen bond acceptor.

Synthesis of this compound (Parent Molecule)

The parent molecule is synthesized from commercially available 4-iodo-3-hydroxypyridine.[7][8] The critical step is the protection of the acidic hydroxyl group to prevent it from interfering in subsequent reactions or dominating the intermolecular interactions in a way that masks the desired halogen bonding. The methoxymethyl (MOM) ether is an ideal protecting group due to its stability under a wide range of conditions and its relatively straightforward cleavage when required.[4][9]

Experimental Protocol: MOM Protection of 4-iodo-3-hydroxypyridine

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-iodo-3-hydroxypyridine (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq.) dropwise. The use of a non-nucleophilic base like DIPEA is crucial to prevent side reactions with the electrophilic MOM-Cl.[3]

  • Protection Step: Add chloromethyl methyl ether (MOM-Cl) (1.2 eq.) dropwise to the stirring solution at 0 °C. Caution: MOM-Cl is a carcinogen and should be handled with extreme care in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound as a solid.[10]

Synthesis_Workflow Start 4-iodo-3-hydroxypyridine Reagents MOM-Cl, DIPEA DCM, 0°C to RT Start->Reagents 1. Purification Aqueous Workup & Silica Gel Chromatography Reagents->Purification 2. Product This compound Purification->Product 3.

Caption: Workflow for the synthesis of the target molecule.

Co-crystal Formation: A Case Study with 1,4-Dicyanobenzene

To illustrate the principles of comparative analysis, we will form a co-crystal with 1,4-dicyanobenzene, a well-known linear bidentate halogen bond acceptor. The nitrile nitrogen atoms provide excellent acceptor sites for the electrophilic σ-hole on the iodine atom of our pyridine derivative.

Experimental Protocol: Co-crystallization by Slow Evaporation

  • Solution Preparation: Dissolve this compound (1.0 eq.) and 1,4-dicyanobenzene (1.0 eq.) in a suitable solvent system, such as a mixture of chloroform and methanol. The choice of solvent is critical; it must dissolve both components and have a moderate evaporation rate.[11]

  • Crystallization: Transfer the clear solution to a small, clean vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent at room temperature.

  • Crystal Harvesting: Over several days, single crystals suitable for X-ray analysis should form.[12] Carefully harvest the best-looking crystals using a nylon loop.

Part 2: The Core of the Analysis: Single-Crystal X-ray Diffraction

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[13] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[5]

Experimental Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is typically flash-frozen to ~100 K under a stream of liquid nitrogen to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. Modern diffractometers automate this process.[5]

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for experimental factors.[5]

  • Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules, this is typically achieved using direct methods.[6]

  • Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental data to achieve the best possible fit, minimizing the R-factor (residual index).

Part 3: A Comparative Guide to Structural Interpretation

Here, we compare the crystal structure of the parent this compound with its hypothetical co-crystal with 1,4-dicyanobenzene. This comparison highlights how intermolecular interactions dictate the supramolecular architecture.

Crystallographic Data Summary

The first step in any comparison is to tabulate the fundamental crystallographic parameters. Differences in the unit cell and space group immediately signal different packing arrangements.

ParameterParent Molecule (Hypothetical)Co-crystal with 1,4-Dicyanobenzene (Hypothetical)
Chemical FormulaC₇H₈INO₂C₁₅H₁₂IN₃O₂
Formula Weight265.05393.18
Crystal SystemMonoclinicTriclinic
Space GroupP2₁/cP-1
a (Å)11.97.5
b (Å)15.48.9
c (Å)7.012.1
α (°)9085.1
β (°)90.776.3
γ (°)9088.2
Volume (ų)1284785
Z42
R-factor (R1)0.0250.031

Note: Data for the parent molecule is inspired by similar structures[11], while co-crystal data is illustrative.

Analysis of Intermolecular Interactions

The primary differentiator between the two structures will be the nature and geometry of their intermolecular interactions.

Halogen Bonding (XB): The Key Interaction

In the co-crystal, the dominant interaction is the C₄-I···N halogen bond between the iodopyridine and the nitrile nitrogen of 1,4-dicyanobenzene. This is a strong, linear interaction characterized by a short I···N distance and an angle close to 180°.[2][14] In the parent crystal, the iodine atom may participate in weaker C-I···O interactions with the methoxy group of a neighboring molecule.[11]

Halogen_Bond cluster_pyridine This compound cluster_dcb 1,4-Dicyanobenzene Py_C4 C Py_I I Py_C4->Py_I C-I Bond DCB_N N Py_I->DCB_N  I···N Halogen Bond  (d < sum of vdW radii)  (θ ≈ 180°) DCB_C C DCB_C->DCB_N C≡N Bond

Caption: Schematic of a C-I···N halogen bond.

InteractionStructure TypeDonor-AcceptorDistance (d, Å)Angle (θ, °)Normalized Contact (d/ΣvdW)
Halogen Bond Co-crystalC-I···N2.95175.40.83
Parent (Hypothetical)C-I···O3.41160.20.97
Hydrogen Bond Co-crystalC-H···O2.45155.0-
Parent (Hypothetical)C-H···O2.51158.3-

Note: The normalized contact is the ratio of the observed distance to the sum of the van der Waals radii of the interacting atoms. A value < 1 indicates a significant attractive interaction.[2]

The data clearly shows that the formation of the co-crystal is driven by the strong C-I···N halogen bond, which is significantly shorter and more linear than the weaker interactions present in the parent crystal.

Visualizing Interactions with Hirshfeld Surfaces

A powerful method for comparing crystal packing is through Hirshfeld surface analysis.[12][15] The Hirshfeld surface of a molecule is generated by partitioning the crystal space, allowing for the visualization of intermolecular contacts. The corresponding 2D fingerprint plot quantitatively summarizes these contacts.

  • Parent Molecule: The fingerprint plot would likely show diffuse regions corresponding to numerous weaker H···H, C···H, and O···H contacts, with a small, characteristic "wing" for the weak I···O interactions.

  • Co-crystal: The fingerprint plot would be dominated by sharp, distinct spikes corresponding to the highly specific and directional I···N halogen bonds and C-H···O hydrogen bonds, indicating a more ordered and specific packing arrangement.[15] This graphical method provides an immediate visual signature of the differences in the intermolecular interaction landscape.[15]

Conclusion: From Synthesis to Supramolecular Insight

This guide has outlined a systematic and scientifically rigorous approach to the comparative crystal structure analysis of this compound complexes. By combining meticulous synthesis and crystallization with high-resolution SC-XRD analysis, researchers can gain profound insights into the fundamental principles of supramolecular chemistry. The comparison between the parent molecule and its co-crystals reveals the powerful directing effect of halogen bonding, showcasing how this interaction can be used to engineer specific solid-state architectures. The methodologies and analytical frameworks presented here provide a robust foundation for professionals in drug development and materials science to rationally design and characterize novel molecular systems with tailored properties.

References

  • Halogen and Hydrogen Bond Motifs in Ionic Cocrystals Derived from 3-Halopyridinium Halogenides and Perfluorinated Iodobenzenes. Crystal Growth & Design. [Link][1][2]

  • A method for hierarchical comparative analysis of crystal structures. IUCr Journals. [Link]

  • Halogen and Hydrogen Bond Motifs in Ionic Cocrystals Derived from 3-Halopyridinium Halogenides and Perfluorinated Iodobenzenes. ACS Publications. [Link]

  • Order versus Disorder in the Cocrystals of m-Halogenopyridines with m-Halogenobenzoic Acids: The Effects of the I···O Halogen Bond. ACS Publications. [Link]

  • Stoichiomorphic Halogen-Bonded Cocrystals. A Case Study of 1,4-Diiodotetrafluorobenzene and 3-Nitropyridine. chemrxiv.org. [Link]

  • Halogen-Bonded Supramolecular Parallelograms: From Self-Complementary Iodoalkyne Halogen-Bonded Dimers to 1:1 and 2:2 Iodoalkyne Halogen-Bonded Cocrystals. National Institutes of Health. [Link]

  • Methoxymethyl ether. Wikipedia. [Link]

  • METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry. [Link]

  • Comparison of Polymorphic Molecular Crystal Structures through Hirshfeld Surface Analysis. ACS Publications. [Link]

  • 4-Iodopyridin-3-ol. PubChem. [Link]

  • Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. National Institutes of Health. [Link]

  • Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. MDPI. [Link]

  • Methoxymethyl ether. Grokipedia. [Link]

  • 4-Iodopyridin-3-ol | C5H4INO | CID 22503581. PubChem. [Link]

  • This compound. MySkinRecipes. [Link]

  • Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. MDPI. [Link]

  • This compound. MySkinRecipes. [Link]

  • Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions. ResearchGate. [Link]

  • 4-Iodo-3,3′-dimethoxybiphenyl. National Institutes of Health. [Link]

  • x Ray crystallography. National Institutes of Health. [Link]

  • X-ray Crystallography. Chemistry LibreTexts. [Link]

  • X-ray crystallography. Wikipedia. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Iodo-3-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The compounds we handle, such as 4-Iodo-3-(methoxymethoxy)pyridine, are often novel entities with limited specific safety data. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in the principles of chemical safety and regulatory compliance. This document moves beyond a simple checklist, offering the rationale behind each procedural step to empower you to make informed decisions in your laboratory.

The structural features of this compound—a halogenated pyridine core and a methoxymethyl (MOM) ether protecting group—dictate its handling and disposal protocols. The iodopyridine component suggests potential for toxicity and environmental harm, while the MOM ether introduces considerations related to its cleavage byproducts.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Inferred Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]

  • Target Organ Effects: The pyridine moiety, in general, can be toxic to the blood, kidneys, liver, and central nervous system with repeated or prolonged exposure.[2]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Nitrile gloves (minimum thickness of 0.11 mm).Provides a barrier against skin contact, which can be harmful. Nitrile is generally resistant to a wide range of chemicals.[3]
Body Protection A standard laboratory coat. For larger quantities or potential for splashing, a chemically resistant apron is advised.Prevents contamination of personal clothing and minimizes skin exposure.
Respiratory Use in a certified chemical fume hood is mandatory.[3][4]Protects against the inhalation of potentially harmful vapors or dust.
II. Waste Segregation and Collection

Proper segregation of chemical waste at the source is a critical step in ensuring safe and compliant disposal. Cross-contamination of waste streams can lead to dangerous reactions and complicates the disposal process.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container:

    • Use a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is suitable.[3]

    • The label should include:

      • "Hazardous Waste"

      • "this compound"

      • The primary hazards (e.g., "Toxic," "Irritant")

      • The date the waste was first added to the container.

  • Solid Waste:

    • Collect unreacted this compound, contaminated gloves, weigh boats, and other solid materials in a designated, lined solid waste container.

    • Ensure the container is kept closed when not in use.

  • Liquid Waste:

    • Unused Solutions: Collect any solutions of this compound in a designated liquid hazardous waste container.

    • Reaction Waste: Waste generated from reactions involving this compound, such as deprotection of the MOM group, should be collected separately. This waste may contain acids (e.g., HCl, TFA), organic solvents, methanol, and formaldehyde.[5][6] Label the container with all components.

    • Aqueous Waste: Do not dispose of any aqueous solutions containing this compound down the drain.[3][7] Collect them in a designated aqueous hazardous waste container.

III. Disposal Workflow

The following workflow outlines the decision-making process and actions for the disposal of this compound and its associated waste.

DisposalWorkflow cluster_0 Initial Handling & Assessment cluster_1 Waste Generation & Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Unused reagent, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, reaction mixtures) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid labeling Label with: - 'Hazardous Waste' - Chemical Name - Hazards - Date collect_solid->labeling collect_liquid->labeling storage Store in Designated Waste Accumulation Area labeling->storage ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->ehs_pickup disposal Dispose via Approved Hazardous Waste Facility ehs_pickup->disposal

Caption: Disposal workflow for this compound.

IV. Spill Management

In the event of a spill, prompt and safe cleanup is essential to minimize exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if you are unsure how to handle it.

  • Control Vapors: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill.[4][8] Do not use combustible materials like paper towels.

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.

V. Regulatory Considerations and Final Disposal

The final disposal of this compound must be conducted in accordance with local, state, and federal regulations.

  • Do not attempt to neutralize or treat the chemical waste yourself.

  • All waste containers must be securely closed and stored in a designated satellite accumulation area.

  • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.[4] They will ensure it is transported to a licensed hazardous waste disposal facility.[1]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Your diligence in these practices is a cornerstone of scientific integrity and professional responsibility.

References

  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]

  • Wikipedia. Methoxymethyl ether. [Link]

  • Bentham Science. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. [Link]

  • Washington State University. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals. [Link]

  • Amrita Vishwa Vidyapeetham. A rapid, solvent-free deprotection of methoxymethyl (MOM) ethers by pTSA; an eco-friendly approach. [Link]

  • ChemSupply Australia. Safety Data Sheet - Pyridine. [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - Pyridine. [Link]

  • Avantor. Material Safety Data Sheet - Pyridine. [Link]

  • Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Loba Chemie. Pyridine for Synthesis. [Link]

Sources

Navigating the Safe Handling of 4-Iodo-3-(methoxymethoxy)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of pharmaceutical and chemical innovation, the ability to handle complex reagents with confidence and safety is paramount. This guide provides a comprehensive operational plan for the safe handling, use, and disposal of 4-Iodo-3-(methoxymethoxy)pyridine, a key building block in modern organic synthesis. By understanding the inherent chemical properties and potential hazards of this compound, you can implement robust safety protocols that protect yourself, your colleagues, and your research.

Hazard Analysis: A Synthesis of Structural Features

  • Iodinated Pyridine Core: Halogenated pyridines, such as 4-iodopyridine, are known to be harmful if swallowed, in contact with skin, or if inhaled.[1][2] They can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] Chronic exposure to iodine-containing compounds may also pose a risk to the thyroid.

  • Methoxymethyl (MOM) Ether Group: While the MOM group is a common protecting group, the reagents used to install it, such as chloromethyl methyl ether, are known carcinogens.[3] The MOM ether itself can be labile to acidic conditions, potentially releasing formaldehyde, a known irritant and sensitizer.[4] Furthermore, ethers as a class have the potential to form explosive peroxides over time, especially when exposed to air and light.[5]

Based on this analysis, this compound should be treated as a hazardous substance with the potential for acute toxicity, skin and eye irritation, and potential long-term health effects.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure when handling this compound.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are mandatory.[6][7] A face shield should be worn over goggles when handling larger quantities or when there is a risk of splashing.[8]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for protection against a range of chemicals.[6][9] Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact with the chemical. For extended operations, consider double-gloving.
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned to protect the skin.[9]
Respiratory Protection Fume HoodAll handling of this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[6][7]

Operational Plan: From Receipt to Reaction

A clear, step-by-step operational plan ensures that safety is integrated into every stage of the experimental workflow.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1] The container should be tightly sealed to prevent exposure to moisture and air.[10] It is advisable to store it under an inert atmosphere if possible.[10]

Handling and Use
  • Work Area Preparation: Ensure the chemical fume hood is functioning correctly and the work area is clean and free of clutter.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use non-sparking tools to prevent ignition sources.

  • Reaction Setup: When setting up reactions, ensure all glassware is properly secured and that the reaction is conducted in a closed or well-contained system.

  • Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[9] Decontaminate all work surfaces and equipment.

Disposal Plan: Responsible Waste Management

All waste generated from the use of this compound, including residual chemical, contaminated consumables (e.g., gloves, weighing paper), and empty containers, must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Collect all contaminated solid waste in a clearly labeled, sealed container designated for halogenated organic waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled container for halogenated organic liquid waste.

  • Neutralization of Iodine-Containing Waste: For aqueous waste streams that may contain iodine, neutralization with a 10% sodium thiosulfate solution can be performed to convert reactive iodine to less hazardous iodide ions.[11] This should be done in a fume hood with appropriate PPE. The solution's color will fade from brown/yellow to colorless upon complete neutralization.[11]

Final Disposal

All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[12][13] Never dispose of this chemical down the drain.[12]

Visualizing the Safety Workflow

To provide a clear and immediate understanding of the safety and handling workflow, the following diagram illustrates the key decision points and actions required.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe Ensure Safety First weigh_transfer Weigh & Transfer in Fume Hood don_ppe->weigh_transfer run_reaction Conduct Reaction weigh_transfer->run_reaction decontaminate Decontaminate Work Area & Equipment run_reaction->decontaminate segregate_waste Segregate Hazardous Waste (Solid & Liquid) decontaminate->segregate_waste dispose Dispose via EHS segregate_waste->dispose

Caption: Workflow for the safe handling of this compound.

By adhering to these guidelines, researchers can confidently and safely utilize this compound in their synthetic endeavors, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methoxyethyl ether, 99%. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Mitsui Plastics, Inc. (n.d.). Iodine Waste Recycling Program. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]

  • JP-1404. (2023, January 2).
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Chemical Safety Facts. (n.d.). Personal Protective Equipment and Chemistry. Retrieved from [Link]

  • ATSDR. (n.d.). 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Retrieved from [Link]

  • CERN Indico. (n.d.). Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. Retrieved from [Link]

  • TCI EUROPE N.V. (n.d.).
  • Thermo Fisher Scientific. (2026, January 2).
  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

  • PubChem. (n.d.). 4-Iodopyridine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodo-3-(methoxymethoxy)pyridine
Reactant of Route 2
Reactant of Route 2
4-Iodo-3-(methoxymethoxy)pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.